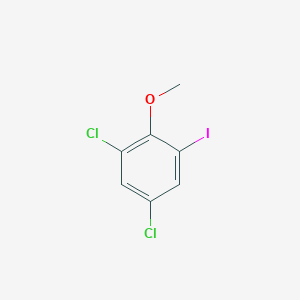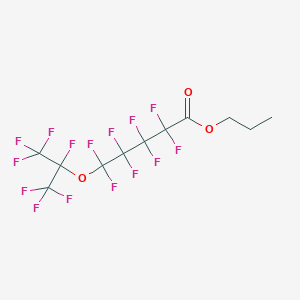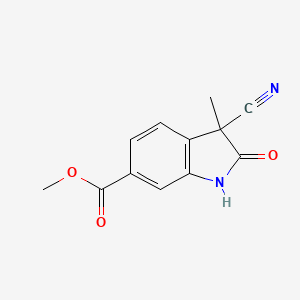
3'-Nitro-4'-(2,2,2-trifluoroethoxy)acetanilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Nitro-4’-(2,2,2-trifluoroethoxy)acetanilide is a chemical compound with the molecular formula C10H9F3N2O4 and a molecular weight of 278.18 g/mol It is characterized by the presence of a nitro group, a trifluoroethoxy group, and an acetanilide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Nitro-4’-(2,2,2-trifluoroethoxy)acetanilide typically involves the nitration of 4’-(2,2,2-trifluoroethoxy)acetanilide. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to control the rate of nitration and to prevent over-nitration.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Quality control measures, such as NMR, HPLC, and GC, are employed to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3’-Nitro-4’-(2,2,2-trifluoroethoxy)acetanilide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The trifluoroethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The acetanilide moiety can undergo hydrolysis in the presence of strong acids or bases to yield the corresponding aniline derivative and acetic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Hydrolysis: Hydrochloric acid or sodium hydroxide, water as solvent.
Major Products Formed
Reduction: 3’-Amino-4’-(2,2,2-trifluoroethoxy)acetanilide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3’-Nitro-4’-(2,2,2-trifluoroethoxy)aniline and acetic acid.
Applications De Recherche Scientifique
3’-Nitro-4’-(2,2,2-trifluoroethoxy)acetanilide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 3’-Nitro-4’-(2,2,2-trifluoroethoxy)acetanilide depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trifluoroethoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and molecular targets. The acetanilide moiety can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2’-Nitro-4’-(2,2,2-trifluoroethoxy)acetanilide: Similar structure but with the nitro group in a different position.
3-Nitro-4-(2,2,2-trifluoroethoxy)aniline: Lacks the acetanilide moiety, which may affect its chemical and biological properties.
3-Nitro-4-(2,2,2-trifluoroethoxy)benzoic acid: Contains a carboxylic acid group instead of the acetanilide moiety .
Uniqueness
3’-Nitro-4’-(2,2,2-trifluoroethoxy)acetanilide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the trifluoroethoxy group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
1322200-90-7 |
|---|---|
Formule moléculaire |
C10H9F3N2O4 |
Poids moléculaire |
278.18 g/mol |
Nom IUPAC |
N-[3-nitro-4-(2,2,2-trifluoroethoxy)phenyl]acetamide |
InChI |
InChI=1S/C10H9F3N2O4/c1-6(16)14-7-2-3-9(8(4-7)15(17)18)19-5-10(11,12)13/h2-4H,5H2,1H3,(H,14,16) |
Clé InChI |
ZTJXKISMOXAYFP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC(=C(C=C1)OCC(F)(F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[6-amino-9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]purin-2-yl]-2-methylpropanamide](/img/structure/B12089728.png)

![3-[(Oxan-4-yl)amino]benzonitrile](/img/structure/B12089734.png)


![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(1H-indol-3-yloxy)oxan-3-yl]acetamide](/img/structure/B12089751.png)



![1-Methyl-2-phenyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1h-benzimidazole](/img/structure/B12089782.png)
![Zirconium,[2,2-bis[(2-propen-1-yloxy-kO)methyl]-1-butanolato-kO]tris(neodecanoato-kO)-](/img/structure/B12089783.png)
![3-[(4-Bromophenyl)methyl]oxetane](/img/structure/B12089794.png)
